pTH (44-68) (human)

Description

BenchChem offers high-quality pTH (44-68) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pTH (44-68) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

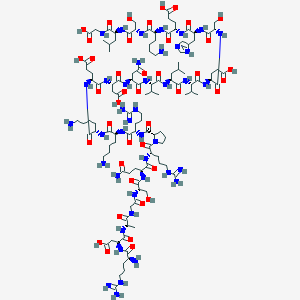

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGANZUTDSOUMV-HZUDAGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C117H199N41O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2836.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-69-8 | |

| Record name | Parathyroid hormone (44-68) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of Human pTH (44-68)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological function of the human parathyroid hormone fragment, pTH (44-68). While traditionally considered an inactive mid-region fragment of the full-length 84-amino acid parathyroid hormone (PTH), emerging evidence suggests that pTH (44-68) may possess non-classical biological activities, distinct from the canonical effects mediated by the N-terminal region of PTH. This document collates available quantitative data, details relevant experimental protocols, and visualizes the known and hypothesized signaling pathways to serve as a valuable resource for researchers in endocrinology, bone biology, and neurobiology, as well as professionals in drug development exploring novel therapeutic avenues related to PTH metabolism.

Introduction

Parathyroid hormone (PTH) is the primary regulator of calcium and phosphate homeostasis. It is an 84-amino acid polypeptide secreted by the parathyroid glands. The biological activity of PTH is classically attributed to its N-terminal (1-34) region, which binds to the type 1 PTH receptor (PTH1R), a G-protein coupled receptor, to initiate downstream signaling cascades that regulate mineral ion homeostasis in bone and kidney. The full-length PTH (1-84) is rapidly metabolized into various fragments, including N-terminal, mid-region, and C-terminal fragments. Among these, pTH (44-68) is a significant mid-region fragment. For many years, pTH (44-68) and other C-terminal fragments were considered biologically inert byproducts of PTH metabolism. However, a growing body of evidence challenges this view, suggesting that these fragments may have distinct biological roles, potentially mediated by a putative C-terminal PTH receptor (CPTHR). This guide will delve into the known and hypothesized functions of pTH (44-68), with a focus on its potential roles in bone and cartilage pathology and its effects on the central nervous system.

Non-Classical Biological Functions of pTH (44-68)

Role in Osteoarticular Pathologies

Several studies have implicated elevated levels of PTH fragments containing the 44-68 region in the pathogenesis of certain joint diseases.

-

Genetic Hemochromatosis: A study involving 210 patients with liver iron overload syndromes, including genetic hemochromatosis, found that elevated serum levels of pTH (44-68) were positively correlated with serum ferritin levels and the number of affected joints[1]. This suggests a potential role for this fragment in the osteoarticular changes observed in this condition.

-

Idiopathic Calcium Pyrophosphate Dihydrate (CPPD) Crystal Deposition Disease: In patients with idiopathic CPPD, serum concentrations of pTH (44-68) were found to be significantly elevated in 29% of patients compared to age- and sex-matched controls. This finding suggests a possible link between altered PTH metabolism and the joint disorders associated with this disease.

Effects on the Central Nervous System

Early research in animal models suggested a potential role for pTH (44-68) in the central nervous system (CNS).

-

Learning and Memory: A study in the 1980s demonstrated that the administration of pTH (44-68) into the lateral ventricle of rats improved their performance in shuttle-box active avoidance tests, suggesting an enhancement of learning and memory processes[2][3]. This fragment was also shown to reverse catalepsy induced by haloperidol.

Signaling Pathways

The signaling mechanisms of pTH (44-68) are not fully elucidated and are distinct from the well-characterized PTH1R pathway.

Classical PTH1R Signaling (for comparison)

The N-terminal fragment of PTH (1-34) binds to the PTH1R, leading to the activation of two primary signaling cascades: the Gαs/adenylyl cyclase/PKA pathway and the Gαq/phospholipase C/PKC pathway. These pathways are responsible for the classical effects of PTH on calcium and phosphate homeostasis.

Hypothesized C-Terminal PTH Receptor (CPTHR) Signaling

pTH (44-68) and other C-terminal fragments do not activate the adenylyl cyclase pathway, indicating they do not bind to the classical PTH1R. It is hypothesized that their effects are mediated through a distinct C-terminal PTH receptor (CPTHR). The downstream signaling cascade of this putative receptor is currently unknown but is thought to be independent of cAMP production.

Quantitative Data

Quantitative data on the biological activity of pTH (44-68) is limited. The following table summarizes available information.

| Parameter | Value | Species | Assay/System | Reference |

| Binding Affinity (Kd) for CPTHR | Not yet determined for pTH (44-68). | - | - | - |

| For PTH(19-84): ~20-30 nM | Human | Radioligand binding assay with osteoblast-like cells | Inforzato et al., J Bone Miner Res, 2021 | |

| Effect on Osteoarticular Changes | Positive correlation between serum pTH (44-68) levels and number of affected joints. | Human | Clinical study with immunoassay | Pawlotsky et al., Arthritis Rheum, 1999[1] |

| CNS Effects (Shuttle-box avoidance) | Improved performance in rats. | Rat | In vivo behavioral assay | Zanelli et al. (as cited in multiple reviews)[2][3] |

Experimental Protocols

Detailed experimental protocols for studying the biological function of pTH (44-68) are often not fully described in review articles. The following provides an overview of the methodologies used in key studies. Researchers should refer to the primary literature for complete details.

Immunoassay for pTH (44-68)

-

Principle: Two-site immunoradiometric assay (IRMA).

-

Procedure Outline:

-

Coating: Microtiter wells are coated with a capture antibody specific for a region of PTH outside the 44-68 sequence (e.g., an N-terminal antibody).

-

Sample Incubation: Serum samples containing various PTH fragments are added to the wells. The intact PTH and any fragments containing the epitope for the capture antibody will bind.

-

Washing: Unbound components are washed away.

-

Detection: A radiolabeled detection antibody specific for the 44-68 region of PTH is added. This antibody will bind to the captured PTH molecules that also contain the 44-68 sequence.

-

Washing: Unbound detection antibody is washed away.

-

Quantification: The amount of radioactivity is measured, which is proportional to the concentration of PTH fragments containing the 44-68 region.

-

-

Note: The specific antibodies and conditions used in the study by Pawlotsky et al. (1999) were from a commercial kit (CIS Biointernational)[1].

Shuttle-Box Active Avoidance Test (General Protocol)

-

Apparatus: A two-chambered box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.

-

Procedure Outline:

-

Acclimation: The rat is allowed to freely explore both chambers of the apparatus.

-

Training Trials:

-

The rat is placed in one chamber.

-

The CS is presented for a fixed duration (e.g., 10 seconds).

-

If the rat moves to the other chamber during the CS presentation (an avoidance response), the trial ends.

-

If the rat does not move, the US is delivered through the floor grid. The US is terminated when the rat escapes to the other chamber.

-

-

Data Collection: The number of avoidance responses, escape latencies, and other behavioral parameters are recorded over multiple trials.

-

-

Note: The specific parameters of the study investigating the effects of pTH (44-68) would need to be obtained from the original publication by Zanelli and colleagues.

Conclusion and Future Directions

The biological function of pTH (44-68) is an evolving area of research. While it is clear that this fragment does not act through the classical PTH1R, its potential roles in osteoarticular pathology and CNS function warrant further investigation. The existence of a specific C-terminal PTH receptor is a compelling hypothesis that requires definitive identification and characterization.

For drug development professionals, a deeper understanding of the non-classical actions of PTH fragments could open new therapeutic avenues. For instance, modulating the activity of a CPTHR could offer a novel approach to treating certain joint diseases or neurological conditions.

Future research should focus on:

-

The definitive identification and cloning of the putative C-terminal PTH receptor.

-

Elucidation of the downstream signaling pathways activated by pTH (44-68) and other C-terminal fragments.

-

Conducting detailed dose-response studies to quantify the biological effects of pTH (44-68) in various in vitro and in vivo models.

-

Revisiting the effects of pTH (44-68) on the central nervous system using modern neuroscience techniques.

This technical guide provides a snapshot of the current knowledge. As research in this field progresses, a more complete picture of the biological significance of pTH (44-68) will undoubtedly emerge.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of pTH(44-68) (human)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone (pTH) is a critical regulator of calcium and phosphate homeostasis, primarily acting through its N-terminal fragment. However, the biological roles and mechanisms of its various circulating fragments remain a subject of intense investigation. This technical guide focuses on the human pTH fragment spanning amino acids 44-68, pTH(44-68). Despite being a subject of interest in several pathological contexts, the core mechanism of action of pTH(44-68) is largely defined by its divergence from classical pTH signaling. This document synthesizes the current knowledge, highlighting its lack of interaction with canonical pTH pathways and summarizing its observed effects in the central nervous system and joint pathophysiology. We provide a framework for future research by outlining detailed experimental protocols and conceptual signaling pathways to guide the exploration of this enigmatic peptide.

Introduction: The Divergent Fragment

Human parathyroid hormone is an 84-amino acid peptide. The well-characterized biological activities, such as regulation of mineral ion homeostasis, are mediated by the N-terminal region (1-34), which binds to the type 1 pTH receptor (PTH1R), a G protein-coupled receptor. This interaction classically activates the adenylyl cyclase and phospholipase C signaling cascades[1]. pTH(44-68) is a mid-region fragment of the intact hormone. A key characteristic of pTH(44-68) is its lack of the adenylate cyclase-stimulating activity associated with intact pTH, indicating a distinct or non-existent interaction with the PTH1R's canonical signaling pathway[2][3][4][5]. This fundamental difference positions pTH(44-68) as a subject of interest for understanding non-classical pTH signaling or fragment-specific functions.

Known "Non-Actions": Divergence from Canonical PTH Signaling

A significant portion of our understanding of pTH(44-68) is derived from studies demonstrating what it does not do, which is critical for guiding future research.

-

No Adenylyl Cyclase Activation: pTH(44-68) does not stimulate adenylyl cyclase in renal membranes or bone cells[6][7]. This confirms it does not engage the Gαs-cAMP-PKA pathway through the PTH1R, a hallmark of N-terminal pTH fragment activity.

-

No Competition with pTH(1-34) for PTH1R Binding: Synthetic pTH(44-68) does not compete with pTH(1-34) radioligands for binding to the PTH1R[6][7]. This suggests it does not interact with the well-defined N-terminal binding domain of this receptor.

-

No Binding to the Characterized C-PTH Receptor: Studies on a novel receptor specific for C-terminal pTH fragments (C-PTHR) have shown that while fragments like pTH(39-84) and pTH(53-84) can bind, pTH(44-68) exhibits no displacement of radiolabeled C-terminal ligands[3][8]. This indicates that pTH(44-68) does not interact with this specific C-terminal receptor, distinguishing its binding properties from other C-terminal fragments.

-

No Protein Kinase C (PKC) Activation via PTH1R: The PKC activation domain of pTH has been localized to the 28-34 region of the hormone[6]. This strongly implies that pTH(44-68) is not responsible for the PKC-mediated signaling downstream of the PTH1R.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for pTH(44-68) activity, which are predominantly negative findings.

| Parameter | Receptor/Pathway | Cell Type/System | Value | Reference |

| Binding Affinity | PTH1R (N-terminal site) | Renal membranes, bone cells | No competition with pTH(1-34) | [6][7] |

| C-PTH Receptor | Osteoblast-like cells (ROS 17/2.8) | No displacement of C-terminal radioligands | [3] | |

| Functional Activity | Adenylyl Cyclase Stimulation | Renal membranes, bone cells | No activity | [2][3][5][6][7] |

| Protein Kinase C Activation | Rat osteosarcoma cells (ROS 17/2.8) | No activity (inferred) | [6] |

Observed Biological and Pathophysiological Roles

Despite its apparent inactivity in canonical pTH signaling pathways, pTH(44-68) has been associated with specific biological effects, although the underlying mechanisms remain undefined.

Central Nervous System (CNS) Effects

In the 1980s, studies in rats demonstrated that intracerebroventricular administration of pTH(44-68) had direct effects on the brain. These included improved memory and capacity in shuttle-box active avoidance tests, as well as the reversal of haloperidol-induced catalepsy[1][2]. More recent reviews have highlighted these findings, suggesting a potential neuroprotective or modulatory role for this fragment, but the molecular targets and signaling pathways in the CNS are still unknown[1][9].

Association with Osteoarticular Pathologies

Elevated circulating levels of pTH fragments containing the 44-68 region have been correlated with joint diseases in humans.

-

Genetic Hemochromatosis: In patients with this iron overload disorder, higher serum levels of pTH(44-68) are positively correlated with the number of affected joints, suggesting a role in the associated osteoarticular changes[10][11]. The link may be a consequence of the iron overload itself[11].

-

Calcium Pyrophosphate Dihydrate (CPPD) Crystal Deposition Disease: Elevated serum concentrations of pTH 44-68 have also been found in patients with idiopathic CPPD, also known as pseudogout[1][12]. It is hypothesized that this mid-region fragment may interfere with cartilage homeostasis, contributing to the joint disorders seen in this condition[13]. A potential link to changes in iron metabolism has also been suggested, particularly in postmenopausal women[12].

Visualizing the Mechanisms: Signaling and Experimental Workflows

To contextualize the lack of known signaling for pTH(44-68) and to propose a logical path forward for research, the following diagrams are provided.

References

- 1. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium pyrophosphate crystal deposition. An in vitro study using a gelatin matrix model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-canonical signaling of the PTH receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Parathyroid Hormone and Parathyroid Hormone–Related Peptide In The Regulation of Calcium Homeostasis and Bone Development | Clinical Gate [clinicalgate.com]

- 8. researchgate.net [researchgate.net]

- 9. Non-canonical signaling of the PTH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Elevated parathyroid hormone 44-68 in idiopathic calcium pyrophosphate dihydrate crystal deposition disease. Role of menopause and iron metabolism? | The Journal of Rheumatology [jrheum.org]

The Enigmatic Role of PTH(44-68): A Mid-Molecule Fragment in the Shadow of Calcium Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is the principal endocrine regulator of calcium and phosphate homeostasis. This 84-amino acid peptide maintains serum calcium levels through its actions on bone, kidney, and indirectly on the intestine. The biological activity of PTH has traditionally been attributed to its N-terminal region, specifically the (1-34) fragment, which binds to the PTH type 1 receptor (PTH1R) and activates the adenylyl cyclase signaling pathway. The remainder of the molecule is cleaved into various C-terminal and mid-molecule fragments, which were historically considered biologically inert. Among these is PTH(44-68), a mid-molecule fragment whose precise physiological role, particularly in calcium homeostasis, has been a subject of limited investigation. This technical guide provides a comprehensive overview of the current understanding of PTH(44-68), focusing on its lack of a direct role in calcium regulation, its association with certain pathologies, and the experimental methodologies used in its study.

The Classical View: PTH(44-68) and the PTH Type 1 Receptor

The canonical effects of PTH on calcium homeostasis are mediated through the PTH1R, a G-protein coupled receptor. Binding of the N-terminal end of PTH to this receptor initiates a signaling cascade, primarily through the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Extensive research has demonstrated that C-terminal and mid-molecule fragments of PTH, including PTH(44-68), do not possess the structural components necessary to bind and activate the PTH1R. Consequently, PTH(44-68) is considered inactive in the classical PTH signaling pathway and does not contribute directly to the regulation of serum calcium through this mechanism.

Investigating Non-Classical Roles: The C-terminal PTH Receptor Hypothesis

The discovery of large circulating amounts of C-terminal PTH fragments led to the hypothesis of a separate receptor that could mediate non-classical effects. This putative C-terminal PTH receptor (C-PTHR) has been identified on various cells, including osteoblast-like cells. However, studies investigating the binding of different PTH fragments to this receptor have yielded negative results for PTH(44-68).

Quantitative Data: Receptor Binding Studies

The following table summarizes the binding affinity of various PTH fragments to the C-PTH receptor on osteoblast-like cells, as determined by radioligand displacement assays.

| Ligand | Apparent Kd (nM) | Binding to C-PTH Receptor |

| PTH(1-84) | 20-30 | Yes |

| mutPTH(19-84) | 20-30 | Yes |

| PTH(39-84) | 400-800 | Yes |

| PTH(53-84) | >5000 | No |

| PTH(44-68) | N/A | No displacement observed [1] |

| PTH(1-34) | N/A | No displacement observed[1] |

mutPTH refers to a mutated, more stable form of the PTH fragment used in the binding studies.

These data clearly indicate that PTH(44-68) does not interact with the characterized C-PTH receptor, further diminishing the likelihood of a direct role in calcium homeostasis through this alternative pathway.

A Pathological Association: PTH(44-68) and Hemochromatosis-Associated Arthropathy

While evidence for a direct role of PTH(44-68) in calcium homeostasis is lacking, a notable association has been observed between elevated levels of this fragment and osteoarticular changes in patients with genetic hemochromatosis. A study by Pawlotsky et al. (1999) found that a significant portion of untreated hemochromatosis patients exhibited increased serum PTH(44-68) levels, which correlated with the number of affected joints and serum ferritin levels.[2]

Quantitative Data: Clinical Observations in Genetic Hemochromatosis

| Parameter | Correlation with Number of Affected Joints |

| Age | Positive |

| Serum Ferritin | Positive |

| Serum PTH(44-68) | Positive [2] |

| Serum PTH(1-84) | No correlation |

| Serum Calcium | No correlation |

This association suggests a potential pathophysiological role for PTH(44-68) in the context of iron overload, possibly related to the development of arthropathy, including calcium pyrophosphate deposition (CPPD) disease, which is more prevalent in this patient population.[3][4][5][6][7][8] However, it is crucial to note that this is a correlation, and a direct causative mechanism has not been established. The elevated PTH(44-68) could be a consequence of altered PTH metabolism due to iron overload rather than a primary driver of the joint disease.

Experimental Protocols

Radioligand Binding Assay for C-PTH Receptor

This protocol is adapted from methodologies used to characterize the C-PTH receptor and can be used to assess the binding of PTH(44-68).

Objective: To determine if PTH(44-68) can displace a radiolabeled C-terminal PTH fragment from the C-PTH receptor on target cells (e.g., osteoblast-like cells like ROS 17/2.8).

Materials:

-

ROS 17/2.8 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5% BSA, pH 7.5)

-

Radiolabeled C-terminal PTH fragment (e.g., ¹²⁵I-[Tyr³⁴]hPTH-(19-84))

-

Unlabeled PTH fragments for competition: PTH(44-68), PTH(1-84) (positive control), PTH(1-34) (negative control)

-

Polyethyleneimine (PEI) solution

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Culture ROS 17/2.8 cells to confluence in 24-well plates.

-

On the day of the assay, wash the cells twice with ice-cold binding buffer.

-

Prepare serial dilutions of unlabeled PTH fragments (PTH(44-68), PTH(1-84), PTH(1-34)) in binding buffer.

-

Add 100 µL of binding buffer containing the unlabeled competitor to each well. For total binding, add 100 µL of binding buffer alone.

-

Add 100 µL of binding buffer containing a fixed concentration of the radiolabeled C-terminal PTH fragment (e.g., 50,000 cpm) to each well.

-

Incubate the plates at 4°C for 18-24 hours with gentle agitation.

-

Terminate the binding by aspirating the incubation medium and rapidly washing the cells three times with ice-cold binding buffer.

-

Solubilize the cells in 1 mL of 0.5 M NaOH.

-

Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

-

To determine non-specific binding, perform the assay in the presence of a large excess (e.g., 1 µM) of unlabeled PTH(1-84).

-

Specific binding is calculated as total binding minus non-specific binding.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate displacement curves.

In Vivo Assessment of PTH(44-68) on Serum Calcium in an Animal Model

This protocol is a general framework for assessing the in vivo effects of PTH fragments on calcium homeostasis in a rodent model.

Objective: To determine if administration of PTH(44-68) alters serum calcium levels in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

PTH(44-68)

-

PTH(1-34) (positive control)

-

Vehicle (e.g., saline with 0.1% BSA)

-

Anesthesia (e.g., isoflurane)

-

Catheters for intravenous infusion and blood sampling

-

Blood collection tubes

-

Calcium analyzer

Procedure:

-

Acclimatize rats to the housing conditions for at least one week.

-

Anesthetize the rats and surgically implant catheters into the jugular vein for infusion and the carotid artery for blood sampling.

-

Allow the animals to recover for 48-72 hours.

-

On the day of the experiment, take a baseline blood sample (t=0).

-

Infuse a bolus of PTH(44-68), PTH(1-34), or vehicle intravenously.

-

Collect blood samples at various time points post-infusion (e.g., 15, 30, 60, 120, and 240 minutes).

-

Centrifuge the blood samples to separate the serum.

-

Measure the ionized calcium concentration in the serum samples using a calcium analyzer.

-

Plot the change in serum calcium concentration over time for each treatment group.

-

Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatment groups.

Signaling Pathways and Logical Relationships

Conclusion

The available scientific evidence strongly indicates that the mid-molecule fragment PTH(44-68) does not play a direct role in calcium homeostasis. It neither activates the classical PTH1R signaling pathway nor binds to the putative C-PTH receptor. Therefore, from the perspective of direct calcium regulation, PTH(44-68) appears to be an inactive fragment.

However, the observed correlation between elevated levels of PTH(44-68) and the severity of osteoarticular changes in genetic hemochromatosis presents an intriguing area for future research. This association may point towards a role for this fragment in the pathophysiology of joint disease secondary to iron overload, or it may simply be a biomarker of altered PTH metabolism in this condition. Further investigation is required to elucidate the potential mechanisms underlying this connection and to determine if PTH(44-68) has any biological activity independent of calcium regulation. For drug development professionals, while PTH(44-68) is unlikely to be a target for modulating calcium levels, its role in iron-overload-related arthropathy warrants further exploration.

References

- 1. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated parathyroid hormone 44-68 and osteoarticular changes in patients with genetic hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Pyrophosphate Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radsource.us [radsource.us]

- 5. rheumatology.org [rheumatology.org]

- 6. haemochromatosis.ie [haemochromatosis.ie]

- 7. arthritis.org [arthritis.org]

- 8. Calcium pyrophosphate dihydrate crystal deposition disease - Wikipedia [en.wikipedia.org]

Unraveling the Enigmatic Signaling of pTH (44-68): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide synthesizes the current, albeit limited, understanding of the signaling pathways associated with the human parathyroid hormone fragment pTH (44-68). While the bioactivity of the N-terminal PTH fragments is well-documented, the mid- and C-terminal fragments, including pTH (44-68), appear to operate through distinct, less-characterized mechanisms.

The classical signaling pathways of parathyroid hormone (PTH), primarily mediated by the N-terminal fragment PTH (1-34), involve the activation of the PTH Receptor 1 (PTH1R), a G protein-coupled receptor. This activation triggers two main signaling cascades: the adenylyl cyclase (AC) - protein kinase A (PKA) pathway and the phospholipase C (PLC) - protein kinase C (PKC) pathway, leading to downstream cellular responses.[1]

In stark contrast, the pTH (44-68) fragment, along with other C-terminal fragments, does not engage with the well-established PTH1R.[2][3] Experimental evidence indicates that these fragments fail to stimulate adenylyl cyclase activity, a hallmark of PTH1R activation.[2][3][4][5] This fundamental difference points towards a separate and distinct mechanism of action for the C-terminal portions of PTH.

The Putative C-Terminal PTH Receptor (CPTHR)

The existence of a distinct receptor for C-terminal PTH fragments, often referred to as the CPTHR, has been proposed, though its molecular identity and structure remain largely unknown.[2] The current understanding of signaling downstream of this putative receptor is in its infancy. The primary intracellular event that has been linked to C-terminal PTH fragments is a change in cytosolic calcium concentrations in chondrocytes and an increase in calcium uptake in osteosarcoma cells.[2] However, the precise signaling intermediates that connect the putative CPTHR to these calcium fluxes have not been elucidated.

Notably, studies have shown that the pTH (44-68) fragment specifically does not compete with other radiolabeled C-terminal fragments for binding, suggesting a potentially unique interaction with its target receptor that may differ from other C-terminal fragments like pTH (53-84).[6]

Central Nervous System Effects

Intriguingly, early research from the 1980s demonstrated that direct administration of pTH (44-68) into the lateral ventricles of rats could influence memory and learning processes and reverse pharmacologically induced catalepsy.[1] The signaling pathways underlying these effects within the central nervous system are yet to be determined.

Quantitative Data and Experimental Protocols

Visualizing the Known and the Unknown

The following diagrams illustrate the established signaling pathway for N-terminal PTH fragments and the hypothesized, yet incomplete, pathway for C-terminal fragments, including the conceptual place of pTH (44-68).

Figure 1. Established signaling pathways for PTH (1-34) via the PTH1R.

Figure 2. Hypothesized signaling pathway for pTH (44-68).

Future Directions

The field of C-terminal PTH fragment signaling is ripe for discovery. Key future research directions will involve the definitive identification and cloning of the putative CPTHR, which will unlock the ability to delineate its downstream signaling pathways. The development of specific antagonists and agonists for this receptor will be crucial for elucidating the physiological and pathological roles of pTH (44-68) and other C-terminal fragments. Such discoveries could have significant implications for our understanding of calcium homeostasis, bone metabolism, and potentially, neurological function, opening new avenues for therapeutic intervention.

References

- 1. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Parathyroid Hormone and Parathyroid Hormone–Related Peptide In The Regulation of Calcium Homeostasis and Bone Development | Clinical Gate [clinicalgate.com]

Unraveling the Enigma of pTH (44-68): A Technical Guide for Researchers

An In-depth Examination of a Mid-Molecule Parathyroid Hormone Fragment: From Immunoassay Epitope to Putative Neuromodulator

Foreword

For decades, the landscape of parathyroid hormone (PTH) research has been dominated by the biologically active intact hormone, PTH (1-84), and its N-terminal fragments. The remaining circulating fragments, primarily of mid-molecule and C-terminal origin, have largely been relegated to the status of inactive metabolites. Among these is the human parathyroid hormone fragment (44-68), a 25-amino acid peptide that has historically played a significant role in the clinical assessment of parathyroid function. This technical guide provides a comprehensive overview of pTH (44-68), moving beyond its classical role as an immunoassay target to explore the nascent and intriguing evidence suggesting a potential physiological relevance, particularly within the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex world of PTH fragments.

The Landscape of Parathyroid Hormone Fragments

Parathyroid hormone (PTH) is an 84-amino acid peptide that is the primary regulator of calcium and phosphate homeostasis.[1][2] The full biological activity of PTH, mediated through the PTH type 1 receptor (PTH1R), resides in its N-terminal (1-34) sequence.[3] However, the circulation contains a heterogeneous mixture of PTH molecules, with intact PTH (1-84) constituting only a minor fraction. The majority of circulating PTH immunoreactivity is composed of C-terminal and mid-molecule fragments.[4]

Historically, these fragments were considered biologically inert byproducts of PTH metabolism in the liver and kidneys, as they do not bind to the PTH1R or stimulate adenylate cyclase.[5] However, this view has been challenged by the discovery of a putative C-PTH receptor that binds C-terminal fragments like pTH (7-84), which can antagonize the effects of intact PTH.[3] This has opened the door to the possibility that other PTH fragments may also possess unique biological functions.

pTH (44-68): A Cornerstone of Historical PTH Immunoassays

The most well-established role of the pTH (44-68) fragment has been in the development of radioimmunoassays (RIAs) for measuring PTH levels in circulation. These "mid-region" or "mid-molecule" assays were among the first methods developed for PTH quantification.

Principle of Mid-Region PTH Radioimmunoassay

Mid-region PTH RIAs are competitive binding assays. The fundamental principle involves the competition between unlabeled PTH in a patient's sample and a fixed amount of radiolabeled PTH tracer for a limited number of binding sites on an antibody specific for the pTH (44-68) region. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of PTH in the sample.

Experimental Protocol: Mid-Region PTH Radioimmunoassay

The following is a generalized protocol for a mid-region PTH RIA. Specific details may vary between different commercial kits and research laboratory protocols.

Materials:

-

Plasma or serum samples

-

Standards: Synthetic human pTH (44-68) of known concentrations

-

Tracer: 125I-labeled synthetic human pTH (44-68)

-

Primary Antibody: Polyclonal or monoclonal antibody raised against synthetic human pTH (44-68)

-

Precipitating Agent: e.g., second antibody (anti-IgG) or polyethylene glycol (PEG) to separate antibody-bound from free tracer

-

Assay Buffer

-

Gamma Counter

Procedure:

-

Assay Setup: Pipette assay buffer, standards or unknown samples, and primary antibody into labeled tubes.

-

Incubation: Vortex and incubate for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.

-

Tracer Addition: Add a fixed amount of 125I-labeled pTH (44-68) tracer to each tube.

-

Second Incubation: Vortex and incubate for another specified period (e.g., 24 hours) at a controlled temperature.

-

Separation: Add the precipitating agent to separate the antibody-bound tracer from the free tracer. Centrifuge to pellet the antibody-bound fraction.

-

Counting: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of PTH in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Limitations of Mid-Region Assays

While historically important, mid-region PTH assays have been largely superseded by two-site immunometric assays ("intact" PTH assays). This is because mid-region assays detect both intact PTH and a heterogeneous mixture of C-terminal and mid-molecule fragments.[3] The accumulation of these fragments, particularly in patients with renal insufficiency, can lead to an overestimation of biologically active PTH levels.[3]

Evidence for Biological Activity of pTH (44-68)

The long-held belief that pTH (44-68) is biologically inert has been challenged by a small but compelling body of evidence, primarily from studies investigating its effects in the central nervous system.

Neuromodulatory Effects in the Central Nervous System

A seminal study in the 1980s provided the first direct evidence of a biological effect of pTH (44-68).[6] When administered directly into the lateral ventricles of rats, the fragment was shown to:

-

Improve the capacity for shuttle-box active avoidance, suggesting an enhancement of learning and memory.[6]

-

Reverse catalepsy pharmacologically induced by haloperidol.[6]

These findings suggest that pTH (44-68), or a molecule that cross-reacts with it, may have a functional role within the brain. Further supporting this, pTH immunoreactivity, including the 44-68 region, has been detected in the cerebrospinal fluid (CSF) of sheep.[7]

Lack of Interaction with the C-PTH Receptor

Despite the discovery of a receptor for C-terminal PTH fragments, studies have shown that pTH (44-68) does not compete for binding at this receptor.[8] This indicates that if pTH (44-68) does have a direct physiological effect, it is likely mediated through a yet-unidentified receptor or a non-receptor-mediated mechanism.

Association with Pathological Conditions

Elevated levels of PTH fragments containing the 44-68 region have been correlated with osteoarticular changes in patients with genetic hemochromatosis. This suggests a potential role for this fragment in the pathophysiology of this condition.

Signaling Pathways: A Realm of Speculation

Given the limited research into the direct biological effects of pTH (44-68), any discussion of its signaling pathways remains speculative. However, based on the observed neuromodulatory effects, a hypothetical signaling cascade can be proposed for further investigation.

Figure 1: Hypothetical signaling pathway for pTH (44-68) in the central nervous system.

This proposed pathway is based on the common mechanisms of peptide hormone action in the brain and serves as a framework for future experimental validation.

Quantitative Data

Quantitative data on the direct physiological effects of pTH (44-68) are scarce. The following table summarizes the available information.

| Parameter | Species | Tissue/Cell Type | Method | Result | Reference |

| Receptor Binding | Rat | Osteosarcoma cells (ROS 17/2.8) | Competitive Binding Assay | No displacement of radiolabeled C-terminal PTH fragments | [8] |

| Behavioral Effect | Rat | Brain (in vivo) | Shuttle-box active avoidance | Improved performance | [6] |

| Behavioral Effect | Rat | Brain (in vivo) | Haloperidol-induced catalepsy | Reversal of catalepsy | [6] |

Future Directions and Unanswered Questions

The physiological relevance of pTH (44-68) remains an open and intriguing question. While its role in immunoassays is well-documented, its potential as a bioactive molecule is largely unexplored. Key areas for future research include:

-

Receptor Identification: The foremost priority is the identification and characterization of a specific receptor for pTH (44-68).

-

Confirmation of CNS Effects: The neuromodulatory effects observed in rats need to be replicated and further investigated to understand the underlying mechanisms.

-

Peripheral Effects: Studies are needed to determine if pTH (44-68) has any direct effects on bone, kidney, or other peripheral tissues, particularly in the context of the pathological conditions with which it has been associated.

-

Human Studies: Ultimately, research needs to move towards understanding the concentration and potential role of pTH (44-68) in human physiology and disease.

Conclusion

The human parathyroid hormone fragment (44-68) occupies a unique space in endocrinology research. It is a molecule with a well-defined historical significance in the clinical laboratory, yet its physiological relevance remains largely an enigma. The tantalizing evidence of its potential neuromodulatory activity suggests that pTH (44-68) may be more than just an inactive metabolite. As our understanding of the complex signaling roles of peptide fragments continues to grow, a re-examination of molecules like pTH (44-68) is warranted. This technical guide serves as a foundation for future investigations that may finally elucidate the true physiological importance of this long-overlooked fragment.

Experimental Workflow Visualization

Figure 2: A proposed experimental workflow for investigating the physiological relevance of pTH (44-68).

References

- 1. US8012694B2 - Assay for the detection of phosphorylated PTH - Google Patents [patents.google.com]

- 2. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochemia-medica.com [biochemia-medica.com]

- 4. immunotech.cz [immunotech.cz]

- 5. academic.oup.com [academic.oup.com]

- 6. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]

interaction of pTH (44-68) with PTH receptors

An In-depth Technical Guide on the Interaction of PTH(44-68) with Parathyroid Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the parathyroid hormone fragment PTH(44-68) and its receptors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: A Tale of Two Receptors

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. While the full-length hormone consists of 84 amino acids, its biological activity is complex and mediated by different fragments that interact with distinct receptors. The N-terminal fragments, such as PTH(1-34), are well-characterized and bind to the type 1 PTH receptor (PTH1R), a classic G protein-coupled receptor (GPCR). In contrast, C-terminal fragments, including PTH(44-68), do not interact with PTH1R but are believed to exert their effects through a putative C-terminal PTH receptor (CPTHR)[1][2]. This guide will delineate the current understanding of these interactions, with a particular focus on the less-elucidated role of PTH(44-68).

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interaction of various PTH fragments with PTH1R. It is important to note that specific quantitative binding data for the interaction of PTH(44-68) with the CPTHR is not extensively available in the public domain.

Table 1: Receptor Binding Affinities of PTH Fragments for PTH1R

| Ligand | Receptor Conformation | Tracer Radioligand | Cell Type/Membrane Preparation | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| PTH(1-34) | R⁰ (G protein-uncoupled) | ¹²⁵I-PTH(1-34) | COS-7 cells | ~4-fold higher affinity than PTHrP(1-36) | [3] |

| PTH(1-34) | Rᴳ (G protein-coupled) | ¹²⁵I-M-PTH(1-15) | COS-7 cells | Similar affinity to PTHrP(1-36) | [3] |

| PTH(44-68) | Not Applicable | Not Applicable | Renal membranes, Bone cells | No competition with PTH(1-34) radioligands | [4] |

| PTH(53-84) | Not Applicable | Not Applicable | Renal membranes, Bone cells | No competition with PTH(1-34) radioligands | [4] |

Table 2: Functional Activity of PTH Fragments on PTH1R Signaling Pathways

| Ligand | Signaling Pathway | Assay | Cell Type | Potency (EC₅₀) | Efficacy (% of PTH(1-34)) | Reference |

| PTH(1-34) | Adenylyl Cyclase (cAMP) | cAMP Accumulation | HEK293 cells | ~1-2 nM | 100% | [5] |

| PTH(1-34) | Phospholipase C (PLC) | IP₃ Accumulation | LLC-PK1 cells | ~10-100 nM | 100% | [6] |

| PTH(44-68) | Adenylyl Cyclase (cAMP) | cAMP Accumulation | Renal membranes, Bone cells | No stimulation | 0% | [4] |

| PTH(44-68) | Phospholipase C (PLC) | Not reported | Not reported | Not reported | Not reported |

Signaling Pathways

The signaling pathways activated by PTH fragments are receptor-dependent. The well-established pathways for PTH1R are detailed below, along with the proposed, though less defined, signaling for the CPTHR.

PTH1R Signaling Pathways

Activation of PTH1R by N-terminal PTH fragments initiates two primary signaling cascades:

-

Gαs/Adenylyl Cyclase/cAMP Pathway: This is the canonical pathway where ligand binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation events that mediate the physiological effects of PTH in bone and kidney.

-

Gαq/Phospholipase C/PKC Pathway: PTH1R can also couple to Gαq, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Proposed CPTHR Signaling

The signaling pathway for the CPTHR is not as well-defined. Studies suggest that C-terminal PTH fragments can influence intracellular calcium concentrations, although the precise mechanism and downstream effectors are still under investigation[7].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay for PTH Receptors

This protocol describes a competitive binding assay to determine the affinity of a test ligand (e.g., PTH(44-68)) for PTH receptors.

Experimental Workflow Diagram

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing the PTH receptor of interest (e.g., HEK293 cells expressing PTH1R).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-PTH(1-34)).

-

Increasing concentrations of the unlabeled competitor ligand (e.g., PTH(44-68) or unlabeled PTH(1-34) for a positive control).

-

Cell membranes.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours) with gentle agitation.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, a key second messenger for Gαs- and Gαi-coupled receptors.

Methodology:

-

Cell Culture:

-

Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add increasing concentrations of the test ligand (e.g., PTH(44-68)) or a known agonist (e.g., PTH(1-34)).

-

For Gαi-coupled receptors, co-stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the ligand concentration.

-

Calculate the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.

-

Phospholipase C (IP₃ Accumulation) Assay

This assay quantifies the activation of the PLC pathway by measuring the accumulation of inositol trisphosphate (IP₃), a second messenger for Gαq-coupled receptors.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells expressing the receptor of interest in a multi-well plate.

-

Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP₃.

-

Add increasing concentrations of the test ligand (e.g., PTH(44-68)) or a known agonist (e.g., PTH(1-34)).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Separate the total inositol phosphates from the free [³H]inositol using anion-exchange chromatography columns.

-

Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the amount of [³H]inositol phosphates accumulated against the logarithm of the ligand concentration.

-

Calculate the EC₅₀ and Emax values using non-linear regression.

-

Conclusion

The interaction of PTH fragments with their receptors is a nuanced process with significant implications for physiology and drug development. While the N-terminal fragment PTH(1-34) and its interaction with PTH1R are well-understood, leading to the activation of both the adenylyl cyclase and phospholipase C pathways, the role of C-terminal fragments like PTH(44-68) is less clear. Current evidence strongly suggests that PTH(44-68) does not bind to or activate PTH1R. Instead, its biological effects are likely mediated through a distinct C-terminal PTH receptor (CPTHR), which may involve the modulation of intracellular calcium. Further research is required to fully characterize the CPTHR, its signaling pathways, and its physiological relevance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these complex interactions and potentially uncover new therapeutic targets for metabolic bone diseases and other conditions.

References

- 1. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

pTH (44-68) (Human): A Biologically Inactive Fragment - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The intact hormone, PTH (1-84), exerts its classical effects through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor. However, the circulation contains a significant amount of PTH fragments, primarily C-terminal and mid-molecule fragments, which constitute up to 90% of the total circulating PTH.[1] Among these is the human parathyroid hormone fragment (44-68), or pTH (44-68). Historically, C-terminal and mid-molecule fragments have been considered biologically inactive byproducts of PTH metabolism.[2][3][4] This technical guide provides an in-depth analysis of pTH (44-68), focusing on the experimental evidence that defines it as a biologically inactive fragment in the context of classical PTH signaling, while also exploring the broader context of C-terminal PTH fragment research.

I. The Classical PTH Signaling Pathway and the Inactivity of pTH (44-68)

The biological activity of PTH is primarily mediated by its N-terminal region (1-34), which is both necessary and sufficient for binding to and activating the PTH1R.[2][5] This interaction triggers a cascade of intracellular signaling events, predominantly through the Gs/adenylyl cyclase/cAMP and Gq/phospholipase C/IP3 pathways, leading to physiological responses in bone and kidney that regulate mineral ion homeostasis.[6][7]

Numerous studies have demonstrated that mid-molecule and C-terminal fragments, including pTH (44-68), do not bind to the PTH1R and consequently do not stimulate these downstream signaling pathways.[5] Specifically, pTH (44-68) has been shown to lack adenylate cyclase-stimulating activity, a hallmark of PTH1R activation.[8][9]

Signaling Pathway of the PTH Type 1 Receptor (PTH1R)

II. Quantitative Data on Receptor Binding

To quantitatively assess the biological activity of PTH fragments, competitive radioligand binding assays are employed. These assays measure the ability of an unlabeled ligand to displace a radiolabeled ligand from its receptor. The results are typically expressed as the dissociation constant (Kd) or the concentration that inhibits 50% of specific binding (IC50).

The following table summarizes the binding affinity of various PTH fragments for the PTH1R and the putative C-terminal PTH receptor (CPTHR).

| Ligand | Receptor | Binding Affinity (Kd/IC50) | Biological Activity | Reference |

| PTH (1-34) | PTH1R | High (nM range) | Agonist (stimulates adenylyl cyclase) | [5] |

| pTH (44-68) | PTH1R | No significant binding | Inactive | [5] |

| PTH (1-84) | CPTHR | High (20-30 nM) | Putative agonist (induces osteocyte apoptosis) | [10] |

| pTH (44-68) | CPTHR | No displacement of radioligand | Inactive | [10] |

| PTH (39-84) | CPTHR | Moderate (400-800 nM) | Putative agonist | [10] |

| PTH (53-84) | CPTHR | Low (>5000 nM) | Putative agonist | [10] |

III. The Putative C-Terminal PTH Receptor (CPTHR) and pTH (44-68)

In recent years, evidence has emerged for a novel receptor that specifically binds the C-terminal region of PTH (1-84), termed the C-terminal PTH receptor (CPTHR).[2][4] This receptor is distinct from the PTH1R and is thought to mediate biological effects that are often opposite to those of the classical PTH pathway, such as promoting osteocyte apoptosis.[2]

While the existence and signaling of the CPTHR are still areas of active investigation, studies have been conducted to determine the binding of various C-terminal fragments to this putative receptor. In a key study, radiolabeled C-terminal PTH fragments were used in radioligand binding assays with osteoblast-like cells. The results demonstrated that while full-length PTH (1-84) and other C-terminal fragments could displace the radioligand, pTH (44-68) showed no such displacement, indicating a lack of binding to the CPTHR.[10]

Putative Signaling Pathway of the C-Terminal PTH Receptor (CPTHR)

IV. Experimental Protocols

Detailed below are representative protocols for key experiments used to determine the biological activity of PTH fragments.

A. Competitive Radioligand Binding Assay for PTH1R

This protocol describes a method to assess the ability of pTH (44-68) to compete with a radiolabeled N-terminal PTH fragment for binding to the PTH1R.

Workflow:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human PTH1R (e.g., HEK293 or Saos-2 cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add a fixed concentration of radiolabeled PTH (1-34) (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34)amide).

-

Add increasing concentrations of unlabeled pTH (44-68) or unlabeled PTH (1-34) as a positive control.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation and Quantification:

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

B. Osteocyte Apoptosis Assay (TUNEL Assay)

This protocol describes a method to assess the effect of pTH (44-68) on osteocyte apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Culture osteocyte-like cells (e.g., MLO-Y4) on glass coverslips.

-

Treat the cells with pTH (44-68) at various concentrations. Include a positive control (e.g., PTH (1-84) or a known apoptosis inducer) and a vehicle control.

-

Incubate for a specified period (e.g., 24-48 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a solution of 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

-

TUNEL Staining:

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, according to the manufacturer's instructions.

-

Incubate in a humidified chamber at 37°C.

-

-

Visualization and Quantification:

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in their nuclei.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

-

V. Conclusion

The available scientific evidence strongly supports the classification of human pTH (44-68) as a biologically inactive fragment in the context of known PTH signaling pathways. It does not bind to the classical PTH1R and therefore does not elicit the downstream signaling events associated with PTH's primary physiological functions. Furthermore, studies investigating the putative C-terminal PTH receptor have also shown a lack of interaction with pTH (44-68).

For researchers and professionals in drug development, it is crucial to recognize the inactivity of this and other C-terminal/mid-molecule fragments when designing experiments or interpreting data related to PTH physiology and pharmacology. While the potential for as-yet-undiscovered biological roles for PTH fragments cannot be entirely dismissed, the current body of evidence firmly places pTH (44-68) outside the realm of biologically active PTH species. Future research may continue to unravel the complex roles of various PTH fragments, but as it stands, pTH (44-68) serves as a clear example of a biologically inert component of the PTH metabolic cascade.

References

- 1. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells: determinants of ligand binding and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Functional Properties of Two Distinct PTH1R Mutants Associated With Either Skeletal Defects or Pseudohypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characteristics of Human Parathyroid Hormone Fragment (44-68): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional characteristics of the human parathyroid hormone fragment pTH(44-68). While extensive research has focused on the N-terminal and full-length forms of parathyroid hormone, the mid-region fragments, including pTH(44-68), have been less thoroughly characterized in terms of their three-dimensional structure. This document synthesizes the available information regarding the physicochemical properties, synthesis, and immunological recognition of pTH(44-68). It is important to note that, to date, no empirical structural data from techniques such as NMR spectroscopy or X-ray crystallography for this specific fragment has been published. The structural information presented herein is therefore based on its primary sequence and predictive models. This guide also details experimental protocols for its synthesis and its application in immunoassays, providing a valuable resource for researchers investigating the roles of PTH fragments.

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length 84-amino acid hormone is processed into various circulating fragments. While the N-terminal fragments are known to be biologically active through the PTH receptor 1 (PTH1R), the functions of the C-terminal and mid-region fragments are less understood. The human pTH(44-68) fragment, with the sequence Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly, represents a significant portion of the mid-region of the mature hormone. This fragment is of particular interest for its use in the development of region-specific PTH immunoassays and for studying the processing and potential biological activities of PTH C-terminal fragments.

Physicochemical Properties

The fundamental physicochemical properties of pTH(44-68) are summarized in the table below. These values are derived from its amino acid composition.

| Property | Value |

| Amino Acid Sequence | RDAGSQRPRKKEDNVLVESHEKSLG |

| Molecular Formula | C117H199N41O41S0 |

| Molecular Weight | 2836.2 g/mol |

| Isoelectric Point (pI) | 10.25 (Predicted) |

| Charge at pH 7 | +5 (Predicted) |

| Extinction Coefficient | 0 M-1cm-1 (Contains no Trp, Tyr, or Cys) |

| Solubility | High in aqueous solutions |

Structural Characteristics

Primary Structure

The primary structure of human pTH(44-68) consists of a 25-amino acid sequence: Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly .

Secondary and Tertiary Structure

As of the latest literature review, there is no published experimental data from methods like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy that directly characterizes the secondary or tertiary structure of the isolated pTH(44-68) fragment in solution. Early studies on the full-length PTH in aqueous solution suggested a lack of extensive secondary structure.[1] However, the presence of helix-inducing solvents like trifluoroethanol has been shown to induce helical structures in the N-terminal region of PTH.[1]

Based on its primary sequence, the pTH(44-68) fragment is predicted to be largely disordered or adopt a random coil conformation in aqueous solution. This is consistent with studies on other C-terminal fragments of PTH which appear to be devoid of significant secondary structure.[1]

Immunological Structure: Epitope Mapping

Studies utilizing synthetic pentapeptides spanning the 44-68 sequence have demonstrated that antibodies raised against pTH(44-68) in various animal species recognize a common, highly hydrophilic pentapeptidic sequence.[2] This suggests that this specific region is exposed and immunogenic, a characteristic often associated with flexible or unstructured regions of a peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis of hPTH-(44-68)

The following protocol is based on the method described by Rosenblatt et al. (1977).[3][4][5]

Workflow for Solid-Phase Synthesis of pTH(44-68)

Methodology:

-

Resin Preparation: Start with chloromethylated polystyrene resin cross-linked with 1% divinylbenzene.

-

First Amino Acid Attachment: Esterify the resin with the cesium salt of Boc-Gly-OH.

-

Peptide Chain Elongation:

-

Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).

-

Neutralization: Neutralize the resulting amine salt with 5% diisopropylethylamine (DIEA) in CH2Cl2.

-

Coupling: Couple the next Boc-protected amino acid using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each of the subsequent 24 amino acids in the sequence. Side-chain protecting groups for trifunctional amino acids (e.g., Arg(Tos), Asp(OBzl), Ser(Bzl), Gln(Mbh), Lys(2-Cl-Z), Glu(OBzl), His(Tos)) are used as required.

-

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously by treatment with anhydrous hydrogen fluoride (HF) containing 10% anisole as a scavenger.

-

Purification:

-

Extract the crude peptide with trifluoroacetic acid and precipitate with ether.

-

Purify the crude peptide by gel filtration chromatography on a Sephadex G-25 column equilibrated with 0.2 M acetic acid.

-

-

Analysis and Characterization:

-

Assess the purity of the final product by thin-layer chromatography (TLC) and high-voltage paper electrophoresis.

-

Confirm the amino acid composition by amino acid analysis after acid hydrolysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for PTH Fragment Detection

The pTH(44-68) fragment can be used as an antigen to generate specific antibodies or as a standard/competitor in immunoassays for the detection of C-terminal or mid-region PTH fragments. A general indirect ELISA workflow is described below.

Workflow for Indirect ELISA using pTH(44-68)

Methodology:

-

Coating: Dilute synthetic pTH(44-68) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL. Add 100 µL to each well of a high-binding 96-well microtiter plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T).

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin (BSA) in PBS-T) to each well. Incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of diluted primary antibody (e.g., serum from an animal immunized with pTH(44-68)) to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Detection: Add 100 µL of a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 2 M H2SO4) to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Biological Activity and Signaling

Synthetic carboxyl-terminal fragments of PTH, including pTH(44-68), have been shown to not compete for binding with the N-terminal radioligand PTH(1-34) to the PTH1R. Furthermore, these fragments do not stimulate adenylyl cyclase activity in renal or bone cells, which is the classical signaling pathway for PTH(1-34). This indicates that pTH(44-68) does not interact with the PTH1R in the same manner as the biologically active N-terminal domain.

Signaling Pathway Comparison

While pTH(44-68) is considered inactive at the PTH1R, some C-terminal fragments have been suggested to have biological effects through a putative C-terminal PTH receptor, although this remains an area of active research.

Conclusion

The human parathyroid hormone fragment pTH(44-68) is a key tool for the development of specific immunoassays for PTH and for studying the metabolism of the full-length hormone. While its synthesis and basic physicochemical properties are well-established, a significant knowledge gap exists regarding its precise three-dimensional structure. The available evidence suggests a predominantly disordered conformation in aqueous solution. Future biophysical studies, such as high-resolution NMR or circular dichroism spectroscopy, on this and other mid-region and C-terminal PTH fragments are necessary to fully elucidate their structural characteristics and to explore any potential non-classical biological roles. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. Epitopes of the 44-68 human parathyroid hormone fragments: the importance of specific hydrophilic peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic human parathyroid hormone 1-34 fragment for diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]